molecular formula C18H15NaSn B14672900 CID 85441907

CID 85441907

Cat. No.: B14672900
M. Wt: 373.0 g/mol
InChI Key: JSXVWVIDCZTAIS-UHFFFAOYSA-N
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Description

(Note: No direct information exists in the evidence. A typical introduction would include structural classification, biological activity, and applications. For example, CID 46907796 in is described as an Nrf2 inhibitor with a structure analogous to ChEMBL compounds. Similarly, oscillatoxin derivatives in are characterized by their stereochemistry and substituents .)

Properties

Molecular Formula

C18H15NaSn

Molecular Weight

373.0 g/mol

InChI

InChI=1S/3C6H5.Na.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;;

InChI Key

JSXVWVIDCZTAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 85441907 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves C-H alkylation under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve large-scale reactions with optimized conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 85441907 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chromic acid, sodium dichromate, and potassium dichromate. These reagents are often used under specific conditions to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

CID 85441907 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 85441907 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison would require structural, functional, and pharmacological data. Below are hypothetical sections based on approaches from the evidence:

Structural Comparison

  • Key Features :

    • Core scaffold (e.g., steroid backbone in ’s substrates, betulin-derived inhibitors) .
    • Functional groups (e.g., sulfation in DHEAS vs. carboxylation in taurocholic acid) .
    • Stereochemistry (e.g., 3D overlays of oscillatoxin derivatives in ) .
  • Hypothetical Table 1: Structural Descriptors

    CID Molecular Formula Core Scaffold Key Substituents 3D Conformation
    85441907 (Hypothetical) (e.g., flavone) -OH, -OCH3 Planar ring
    46907796 (From ) Quinazoline -Cl, -CF3 Helical
    101283546 Oscillatoxin D Polyketide Epoxide, methyl Folded

Functional and Pharmacological Comparison

  • Activity Profiles :

    • Enzyme inhibition (e.g., BERT models in vs. RoBERTa in for NLP tasks) .
    • Binding affinity (e.g., betulin-derived inhibitors in vs. irbesartan) .
  • Hypothetical Table 2: Pharmacological Data

    CID Target Protein IC50 (μM) Selectivity Index Assay Type
    85441907 (Hypothetical) 0.45 15.2 Cell-based
    64971 Betulinic acid 2.1 8.7 In vitro enzymatic
    185389 30-methyl-oscillatoxin D 1.8 12.4 Fluorescence assay

Computational and Experimental Validation

  • Methods :
    • Machine Learning : Transfer learning frameworks () or hyperparameter optimization () could predict compound efficacy .
    • Analytical Techniques : LC-ESI-MS () or CID/ETD-MS () for structural elucidation .

Research Findings and Limitations

  • Key Insights :

    • Structural analogs (e.g., oscillatoxin derivatives) may share bioactivity but differ in toxicity profiles .
    • Undertraining (as in BERT models, ) could affect predictive accuracy in computational drug discovery .
  • Gaps: Lack of high-throughput screening data for CID 85441907. Limited cross-species validation (e.g., placental transfer class in ) .

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